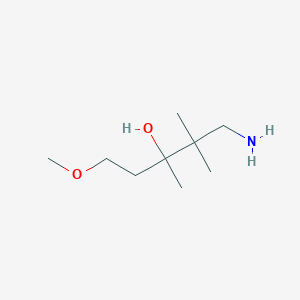

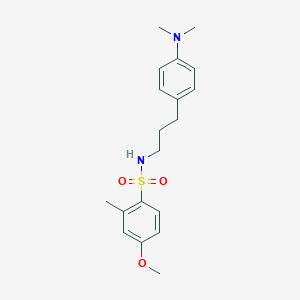

![molecular formula C20H17Cl2NO3 B2650219 1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one CAS No. 877810-95-2](/img/structure/B2650219.png)

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

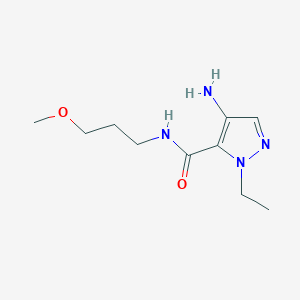

1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one is a novel spiro- [chromane-2,4’-piperidin]-4 (3 H )-one derivative . These compounds have been designed and synthesized for their potential anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra .

Synthesis Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were confirmed by analytical methods, including 1 H-NMR, 13 C-NMR, and mass spectrometry . The synthesis process involves the use of N-Boc-piperidin-4-one in the presence of pyrrolidine as a base .Molecular Structure Analysis

The molecular structure of these compounds was confirmed using analytical methods such as 1 H-NMR, 13 C-NMR, and mass spectrometry .Chemical Reactions Analysis

The synthetic derivatives of 1’-(2,4-Dichlorobenzoyl)spiro[chroman-2,4’-piperidin]-4-one were evaluated for their anti-tuberculosis (anti-TB) activity against Mycobacterium tuberculosis (Mtb) strain H37Ra . Among all the evaluated compounds, PS08 exhibited significant inhibition with an MIC value of 3.72 μM .Wissenschaftliche Forschungsanwendungen

Pharmacophore Importance

1'-(2,4-Dichlorobenzoyl)spiro[chroman-2,4'-piperidin]-4-one is recognized as a critical pharmacophore, being a structural component in numerous drugs, drug candidates, and various biochemical reagents. Recent advancements in the synthesis of spiro[chromane-2,4'-piperidine]-4(3H)-one-derived compounds highlight their significance in medicinal chemistry, particularly due to their biological relevance and potential in developing new biologically active substances (Ghatpande et al., 2020).

Synthesis and Structural Activity Relationship

The synthesis and structure-activity relationship (SAR) of spiro[isochroman-piperidine] analogs, including this compound variants, have been extensively studied for their inhibitory activity on histamine release from mast cells. These studies emphasize the influence of lipophilicity over the electrostatic character of the 1'-substituent on the compound's biological activity, guiding the design of more effective compounds (Yamato et al., 1981).

Histone Deacetylase (HDAC) Inhibition

Compounds based on the spiro[chromane-2,4'-piperidine] structure, including derivatives of this compound, have been discovered as novel histone deacetylase (HDAC) inhibitors. These inhibitors show potential in treating various cancers by influencing gene expression and cell cycle regulation (Varasi et al., 2011).

Acetyl-CoA Carboxylase (ACC) Inhibition

Spiro[chroman-2,4'-piperidin]-4-one derivatives have been synthesized and evaluated for their in vitro acetyl-CoA carboxylase (ACC) inhibitory activity, which is crucial for fatty acid synthesis. This research is significant for understanding the compound's potential in metabolic-related conditions and diseases (Shinde et al., 2009).

Antimycobacterial Activity

Studies on the atom-economic and stereoselective synthesis of spiro-piperidin-4-ones, including this compound derivatives, have shown significant in vitro and in vivo activity against Mycobacterium tuberculosis, indicating their potential as antimycobacterial agents (Kumar et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

1'-(2,4-dichlorobenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17Cl2NO3/c21-13-5-6-14(16(22)11-13)19(25)23-9-7-20(8-10-23)12-17(24)15-3-1-2-4-18(15)26-20/h1-6,11H,7-10,12H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCPNDNPIRFIFHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

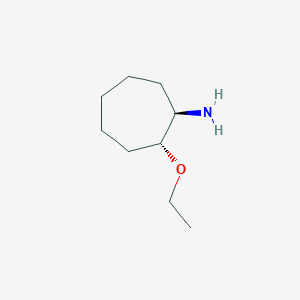

![(4As,8aS)-1,3,4,5,6,7,8,8a-octahydropyrano[3,4-c]pyridin-4a-ol;hydrochloride](/img/structure/B2650140.png)

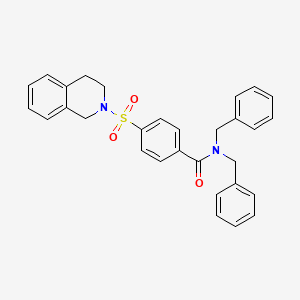

![3-[(Z)-(4-bromo-2-thienyl)methylidene]-1H-indol-2-one](/img/structure/B2650144.png)

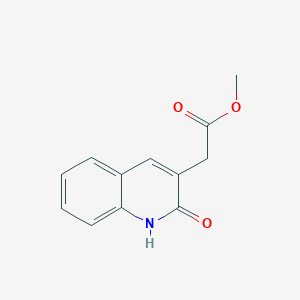

![3-fluoro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2650152.png)

![[4-(Methoxymethyl)thiophen-2-yl]methanol](/img/structure/B2650154.png)

![N,N'-((3aR,4R,7R,7aS)-5-bromo-2,2-dimethyl-3a,4,7,7a-tetrahydrobenzo[d][1,3]dioxole-4,7-diyl)dibenzamide (racemic)](/img/structure/B2650156.png)